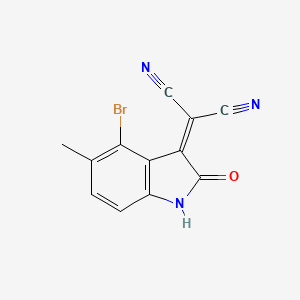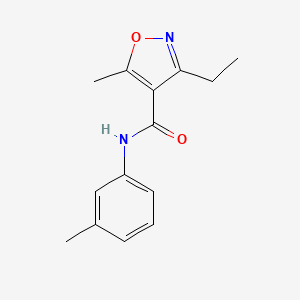
1-(cyclohexylacetyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohexylacetyl)-4-phenylpiperazine, also known as CPP, is a synthetic compound that belongs to the piperazine family. It is a potent and selective agonist of the sigma-1 receptor, which is a protein that is found in the central nervous system. CPP is widely used in scientific research to study the role of the sigma-1 receptor in various physiological and pathological conditions.
Mécanisme D'action
1-(cyclohexylacetyl)-4-phenylpiperazine binds selectively to the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various signaling pathways in the cell. The sigma-1 receptor is located mainly in the endoplasmic reticulum and the plasma membrane, and it interacts with a wide range of proteins, including ion channels, G protein-coupled receptors, and enzymes. The exact mechanism of action of 1-(cyclohexylacetyl)-4-phenylpiperazine on the sigma-1 receptor is not fully understood, but it is thought to modulate the conformational changes of the receptor and enhance its interaction with other proteins.
Biochemical and physiological effects:
1-(cyclohexylacetyl)-4-phenylpiperazine has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, 1-(cyclohexylacetyl)-4-phenylpiperazine has been shown to increase the release of dopamine and acetylcholine in the brain, inhibit the uptake of serotonin and norepinephrine, and modulate the activity of voltage-gated calcium channels. 1-(cyclohexylacetyl)-4-phenylpiperazine has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the production of reactive oxygen species. In addition, 1-(cyclohexylacetyl)-4-phenylpiperazine has been shown to have anti-inflammatory and analgesic effects, and to promote the differentiation and survival of various cell types, including neurons, glial cells, and stem cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclohexylacetyl)-4-phenylpiperazine has several advantages as a research tool, including its high potency and selectivity for the sigma-1 receptor, its well-characterized pharmacological profile, and its availability from commercial sources. However, there are also some limitations to the use of 1-(cyclohexylacetyl)-4-phenylpiperazine in lab experiments. For example, 1-(cyclohexylacetyl)-4-phenylpiperazine can be toxic at high concentrations, and its effects on other sigma receptors and non-sigma proteins are not well understood. In addition, 1-(cyclohexylacetyl)-4-phenylpiperazine can be metabolized by cytochrome P450 enzymes, which can affect its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the research on 1-(cyclohexylacetyl)-4-phenylpiperazine and the sigma-1 receptor. One area of interest is the development of more selective and potent sigma-1 receptor agonists and antagonists, which can be used to investigate the specific roles of the receptor in different physiological and pathological conditions. Another area of interest is the elucidation of the molecular mechanisms of action of 1-(cyclohexylacetyl)-4-phenylpiperazine and other sigma-1 receptor ligands, which can provide insights into the structure and function of the receptor and its interactions with other proteins. Finally, the potential therapeutic applications of sigma-1 receptor agonists and antagonists in various diseases, such as neurodegenerative disorders, pain, and addiction, are also an important area of future research.
Méthodes De Synthèse
1-(cyclohexylacetyl)-4-phenylpiperazine can be synthesized using a variety of methods, including the reaction of cyclohexanone with phenylhydrazine, followed by acetylation with acetic anhydride. Another method involves the reaction of cyclohexylmagnesium bromide with N-benzylpiperazine, followed by acylation with phenylacetyl chloride. The purity and yield of 1-(cyclohexylacetyl)-4-phenylpiperazine can be improved by using column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(cyclohexylacetyl)-4-phenylpiperazine is a valuable tool for studying the sigma-1 receptor, which has been implicated in a wide range of physiological and pathological processes, including neuroprotection, neuroplasticity, pain modulation, and addiction. 1-(cyclohexylacetyl)-4-phenylpiperazine has been used in various in vitro and in vivo experiments to investigate the role of the sigma-1 receptor in these processes. For example, 1-(cyclohexylacetyl)-4-phenylpiperazine has been shown to enhance the survival of neuronal cells under oxidative stress, promote the regeneration of axons after injury, and modulate the activity of ion channels and neurotransmitter receptors. 1-(cyclohexylacetyl)-4-phenylpiperazine has also been used to investigate the potential therapeutic benefits of sigma-1 receptor agonists in various diseases, such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
2-cyclohexyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c21-18(15-16-7-3-1-4-8-16)20-13-11-19(12-14-20)17-9-5-2-6-10-17/h2,5-6,9-10,16H,1,3-4,7-8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEVEIYHSYQOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1-(4-phenylpiperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide](/img/structure/B5882993.png)
![3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5882998.png)
![3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5883011.png)
![3-(4-chlorophenyl)-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5883019.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B5883024.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5883044.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5883047.png)
![methyl 2-(butyrylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5883054.png)
![4-{2-[4-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5883057.png)
![N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5883061.png)

![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5883077.png)